molecular formula C12H11N3O2S B5875466 6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5875466
M. Wt: 261.30 g/mol
InChI Key: XGBAZONSRQBYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a phenyl group, and a sulfanylidenepyrimidinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and thiourea derivatives. The reaction conditions may involve:

    Condensation reactions: These are used to form the pyrimidinone core.

    Cyclization reactions: These help in forming the sulfanylidenepyrimidinone moiety.

    Aromatic substitution: This step introduces the phenyl group into the structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanylidenepyrimidinone moiety.

    Reduction: This can affect the imine group within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with various molecular targets. The compound may:

    Bind to enzymes: Inhibiting or modulating their activity.

    Interact with receptors: Affecting signal transduction pathways.

    Modulate gene expression: Influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-thioxopyrimidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidenepyrimidinone moiety.

    6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-oxopyrimidin-4-one: Contains an oxo group instead of a sulfanylidenepyrimidinone moiety.

Uniqueness

6-Hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-15-11(17)9(10(16)14-12(15)18)7-13-8-5-3-2-4-6-8/h2-7,17H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBAZONSRQBYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.